2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting 2-chloroaniline with ethylene diamine under reflux conditions to form 1-(2-chlorophenyl)piperazine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting 1-(2-chlorophenyl)piperazine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Product Formation: The final step involves the substitution of the chlorine atom in the pyrimidine ring with an amine group. This can be achieved by reacting the intermediate with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in assays to understand its binding affinity and specificity towards different receptors or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting neurological disorders, given its structural similarity to known psychoactive substances.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring can interact with various enzymes, inhibiting or activating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.
1-(2-Chlorophenyl)piperazine: A simpler structure lacking the pyrimidine ring, used in various pharmacological studies.
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of the target compound, used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c1-11-10-14(17)19-15(18-11)21-8-6-20(7-9-21)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGTZUODYHRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.